![molecular formula C5H7NOS B152554 2,5-Dimethyl-1,3-thiazol-4-ol CAS No. 133833-91-7](/img/structure/B152554.png)
2,5-Dimethyl-1,3-thiazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1,3-thiazol-4-ol (DMTO) is a heterocyclic compound that has gained significant attention in the scientific research community. DMTO is a five-membered ring compound that contains both sulfur and nitrogen atoms. It is also known as thiazolidinone and has been synthesized through various methods. DMTO has been found to possess several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
DMTO exerts its effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and beta-secretase, which are involved in the pathogenesis of Alzheimer's disease. DMTO has also been found to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis. Additionally, DMTO has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
DMTO has been found to possess several biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative stress. DMTO has also been found to possess anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, DMTO has been found to possess analgesic properties, which can reduce pain and discomfort.
Vorteile Und Einschränkungen Für Laborexperimente
DMTO has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, DMTO has been found to possess low toxicity, making it a safe compound to use in lab experiments. However, DMTO has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to isolate and purify. Additionally, DMTO can be sensitive to light and heat, which can lead to degradation of the compound.
Zukünftige Richtungen
There are several future directions for research on DMTO. One potential direction is to study its potential use in the treatment of cancer. DMTO has been found to possess antitumor properties, and further research could lead to the development of new cancer therapies. Another potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. DMTO has been found to possess neuroprotective properties, and further research could lead to the development of new treatments for these diseases. Additionally, further research could be done to explore the mechanism of action of DMTO and to identify new targets for its use in various diseases.
In conclusion, DMTO is a promising compound that has gained significant attention in the scientific research community. It possesses several biochemical and physiological effects and has been studied for its potential use in the treatment of various diseases. Further research on DMTO could lead to the development of new therapies and treatments for these diseases.
Synthesemethoden
DMTO can be synthesized through various methods. One of the most common methods is the reaction between 2-amino-3-methyl-1-butene and carbon disulfide in the presence of sodium hydroxide. This reaction yields 2,5-dimethyl-1,3-thiazolium-4-olate, which can be further hydrolyzed to form DMTO. Another method involves the reaction between 2-amino-3-methyl-1-butene and sulfur, followed by oxidation with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
DMTO has been extensively studied for its various scientific research applications. It has been found to possess antibacterial, antifungal, and antitumor properties. DMTO has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, DMTO has been studied for its potential use in the treatment of diabetes, as it has been found to possess hypoglycemic effects.
Eigenschaften
CAS-Nummer |
133833-91-7 |
---|---|
Produktname |
2,5-Dimethyl-1,3-thiazol-4-ol |
Molekularformel |
C5H7NOS |
Molekulargewicht |
129.18 g/mol |
IUPAC-Name |
2,5-dimethyl-1,3-thiazol-4-ol |
InChI |
InChI=1S/C5H7NOS/c1-3-5(7)6-4(2)8-3/h7H,1-2H3 |
InChI-Schlüssel |
KTJWKKGHXHRULI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)C)O |
Kanonische SMILES |
CC1=C(N=C(S1)C)O |
Synonyme |
4-Thiazolol, 2,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.